molecular formula C22H19NO B8215510 (2S)-1-tritylaziridine-2-carbaldehyde

(2S)-1-tritylaziridine-2-carbaldehyde

Cat. No.: B8215510
M. Wt: 313.4 g/mol
InChI Key: NEUUUDUJOWNVQD-BBQAJUCSSA-N
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Description

(2S)-1-tritylaziridine-2-carbaldehyde: is an organic compound that features an aziridine ring substituted with a trityl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-tritylaziridine-2-carbaldehyde typically involves the reaction of aziridine with trityl chloride in the presence of a base, followed by oxidation to introduce the aldehyde group. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in (2S)-1-tritylaziridine-2-carbaldehyde can undergo oxidation to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The aziridine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted aziridines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Substituted aziridines with various functional groups.

Scientific Research Applications

Chemistry: (2S)-1-tritylaziridine-2-carbaldehyde is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used to study enzyme mechanisms and protein interactions due to its reactive functional groups.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-1-tritylaziridine-2-carbaldehyde involves its reactive functional groups. The aziridine ring can undergo ring-opening reactions, which are useful in various synthetic applications. The aldehyde group can form Schiff bases with amines, facilitating the study of enzyme mechanisms and protein interactions.

Comparison with Similar Compounds

    (2S)-1-benzylaziridine-2-carbaldehyde: Similar structure but with a benzyl group instead of a trityl group.

    (2S)-1-phenylaziridine-2-carbaldehyde: Contains a phenyl group instead of a trityl group.

Uniqueness: (2S)-1-tritylaziridine-2-carbaldehyde is unique due to the presence of the bulky trityl group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable tool in synthetic chemistry and research applications.

Properties

IUPAC Name

(2S)-1-tritylaziridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO/c24-17-21-16-23(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,17,21H,16H2/t21-,23?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUUUDUJOWNVQD-BBQAJUCSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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